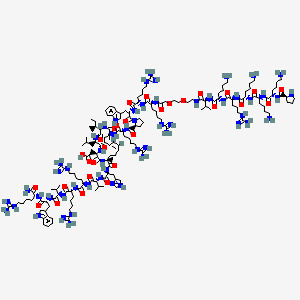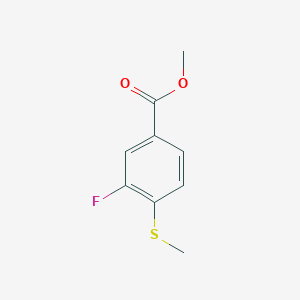
cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex compound involving cerium in its +4 oxidation state. Cerium is a rare earth element, part of the lanthanide series, and is known for its versatile oxidation states, primarily +3 and +4 . The compound combines cerium with an organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, which is a derivative of hept-3-en-3-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cerium(IV) salts with the organic ligand under controlled conditions. One common method is to dissolve cerium(IV) ammonium nitrate in an appropriate solvent and then add the ligand slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction .
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnaesite and monazite. The cerium is then oxidized to its +4 state using strong oxidizing agents like hydrogen peroxide or potassium permanganate . The organic ligand is synthesized separately and then combined with the cerium(IV) solution under controlled conditions to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can oxidize a variety of organic and inorganic substrates.
Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Oxalic acid, sulfuric acid.
Substitution: Various organic reagents depending on the desired substitution
Major Products
Oxidation: Cerium(III) compounds, oxidized organic products.
Reduction: Cerium(III) complexes.
Substitution: Modified organic ligands with different functional groups
Scientific Research Applications
Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the redox cycling between cerium(III) and cerium(IV). This redox cycling allows the compound to act as an effective catalyst and antioxidant. The molecular targets include various organic substrates and reactive oxygen species, which are either oxidized or reduced by the cerium compound .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide (CeO2): Known for its catalytic and redox properties.
Cerium(III) chloride (CeCl3): Used in organic synthesis and as a Lewis acid.
Cerium(IV) sulfate (Ce(SO4)2): Utilized in analytical chemistry and as an oxidizing agent.
Uniqueness
Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific organic ligand, which imparts distinct chemical properties and reactivity compared to other cerium compounds.
Properties
Molecular Formula |
C44H76CeO8 |
|---|---|
Molecular Weight |
873.2 g/mol |
IUPAC Name |
cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/q;;;;+4/p-4/b4*8-7-; |
InChI Key |
DWXYQYKVHUEEKE-DNSQIVDOSA-J |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ce+4] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol](/img/structure/B13397225.png)



![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
![10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13397262.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397270.png)


